

Unveiling the Enigmatic Chemistry of Promethium: A Technical Guide

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Compound of Interest

Compound Name: Promethium-145

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Promethium (Pm), the 61st element of the periodic table, stands as a unique and challenging subject of study in the realm of chemistry. As one of only two radioactive elements (the other being technetium) flanked by elements with stable isotopes, its inherent instability has historically limited comprehensive investigation into its chemical behavior.^[1] This guide provides an in-depth exploration of the known chemical properties of promethium and its compounds, offering a valuable resource for researchers in relevant fields. All known isotopes of promethium are radioactive.^{[1][2]}

Core Chemical Properties of Promethium

Promethium is a lanthanide and, as such, shares many chemical similarities with its neighboring elements, neodymium and samarium.^{[1][3]} It is a silvery-white, relatively soft metal that readily oxidizes in the air and reacts slowly with water.^[4] The most stable isotope of promethium is **promethium-145**, with a half-life of 17.7 years.^{[1][2]} However, the isotope most frequently utilized for practical applications and research is promethium-147, a fission product of uranium-235, which has a half-life of 2.62 years.^{[1][5][6]}

Electronic Structure and Oxidation State

The electronic configuration of a promethium atom is $[\text{Xe}] 4f^5 6s^2$.^{[1][7][8][9]} In the formation of compounds, it typically loses its two 6s electrons and one 4f electron, leading to a stable +3 oxidation state.^{[1][10][11][12][13]} This trivalent state is characteristic of the lanthanides.^{[9][10]}

While a +2 oxidation state has been suggested to exist in a few compounds, the +3 state is overwhelmingly predominant and stable.^{[1][14]} The Pm^{3+} ion has an electronic configuration of $[\text{Xe}] 4f^4$, and its solutions are typically pink or red in color.^{[1][10]}

Atomic and Ionic Properties

Promethium's atomic radius is the second largest among the lanthanides, which is a notable exception to the general trend of lanthanide contraction.^{[1][11]} The lanthanide contraction is the greater-than-expected decrease in atomic and ionic radii across the lanthanide series, caused by the poor shielding of the nuclear charge by the 4f electrons.^{[15][16]} This effect is still observable, however, with the ionic radius of Pm^{3+} being smaller than that of Nd^{3+} .^[16]

Property	Value
Atomic Number	61 ^{[2][3][7]}
Atomic Mass	~145 amu ^{[2][5]}
Electron Configuration	$[\text{Xe}] 4f^5 6s^2$ ^{[1][7][8][9]}
Predominant Oxidation State	+3 ^{[1][10][11][12][13]}
Electronegativity (Pauling scale)	1.13 (?) ^[1]
First Ionization Energy	540 kJ/mol ^[7]
Second Ionization Energy	1050 kJ/mol ^[7]
Third Ionization Energy	2150 kJ/mol ^[7]
Atomic Radius	181 pm ^[17]
Ionic Radius (Pm^{3+})	97 pm (6-coordinate) ^{[9][16]}
Melting Point	1042 °C ^{[2][5]}
Boiling Point	3000 °C ^{[2][5]}
Density	7.26 g/cm ³ ^{[2][5][9]}

Chemistry of Promethium Compounds

Due to its radioactivity, the study of promethium compounds is challenging and has resulted in a less extensive body of knowledge compared to other lanthanides.^{[1][10]} However, a number of its compounds have been synthesized and characterized, generally appearing as pink or red solids.^{[1][3][10]}

Oxides

Promethium(III) oxide (Pm_2O_3) is the most well-characterized oxide of promethium.^{[5][18]} It can be prepared by heating promethium oxalate.^{[1][10]} As-synthesized, it is a white or lavender-colored powder with a disordered structure.^{[1][10]} Upon heating, it undergoes phase transitions:

- At 600 °C, it crystallizes into a cubic lattice.^{[1][10]}
- Further heating to 800 °C and then 1750 °C results in irreversible transformations to monoclinic and hexagonal phases, respectively.^{[1][10]}

Compound	Formula	Color	Crystal Structure(s)
Promethium(III) Oxide	Pm_2O_3	White/Lavender	Cubic, Monoclinic, Hexagonal ^{[1][10]}

Halides

Promethium forms halides with the general formula PmX_3 , where X is a halogen.

Compound	Formula	Color	Melting Point (°C)	Crystal Structure
Promethium(III) Fluoride	PmF ₃	Purple-pink	1338	Hexagonal
Promethium(III) Chloride	PmCl ₃	Lavender	655	Hexagonal
Promethium(III) Bromide	PmBr ₃	Red	624	Orthorhombic
Promethium(III) Iodide	PmI ₃	Red	695[4]	---

Promethium(III) chloride (PmCl₃) is a yellow, water-soluble salt that can be produced by dissolving promethium(III) oxide in hydrochloric acid.[9][10] Promethium(III) fluoride (PmF₃) is poorly soluble in water and can be precipitated from a nitric acid solution of Pm³⁺ by the addition of hydrofluoric acid.[4]

Other Compounds

- Promethium(III) Nitrate (Pm(NO₃)₃): This is a water-soluble salt that forms pink crystals upon drying, similar in appearance to neodymium nitrate.[1][10] It can be prepared by dissolving promethium(III) oxide in nitric acid.[10]
- Promethium(III) Sulfate (Pm₂(SO₄)₃): This compound is slightly soluble, a characteristic shared with other sulfates of the cerium group of lanthanides.[1][10]
- Promethium(III) Oxalate (Pm₂(C₂O₄)₃·10H₂O): This compound has the lowest solubility among all lanthanide oxalates.[1][10]
- Promethium(III) Hydroxide (Pm(OH)₃): A gelatinous, light-brown precipitate that is insoluble in water. It can be formed by treating acidic solutions of Pm³⁺ with ammonia.[1][10][11]

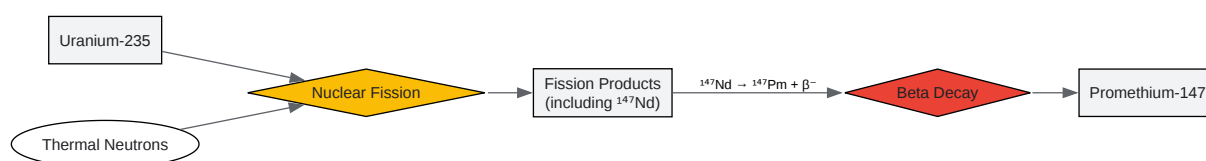
Experimental Protocols: Synthesis and Separation

Detailed, peer-reviewed experimental protocols for promethium chemistry are not widely available in general literature due to the specialized nature and handling requirements of this

radioactive element. However, generalized procedures can be outlined based on available information.

Production of Promethium-147

The most common method for producing promethium-147 is through the neutron bombardment of enriched uranium-235 in a nuclear reactor.[1][11] This process induces nuclear fission, and ^{147}Pm is one of the resulting fission products.

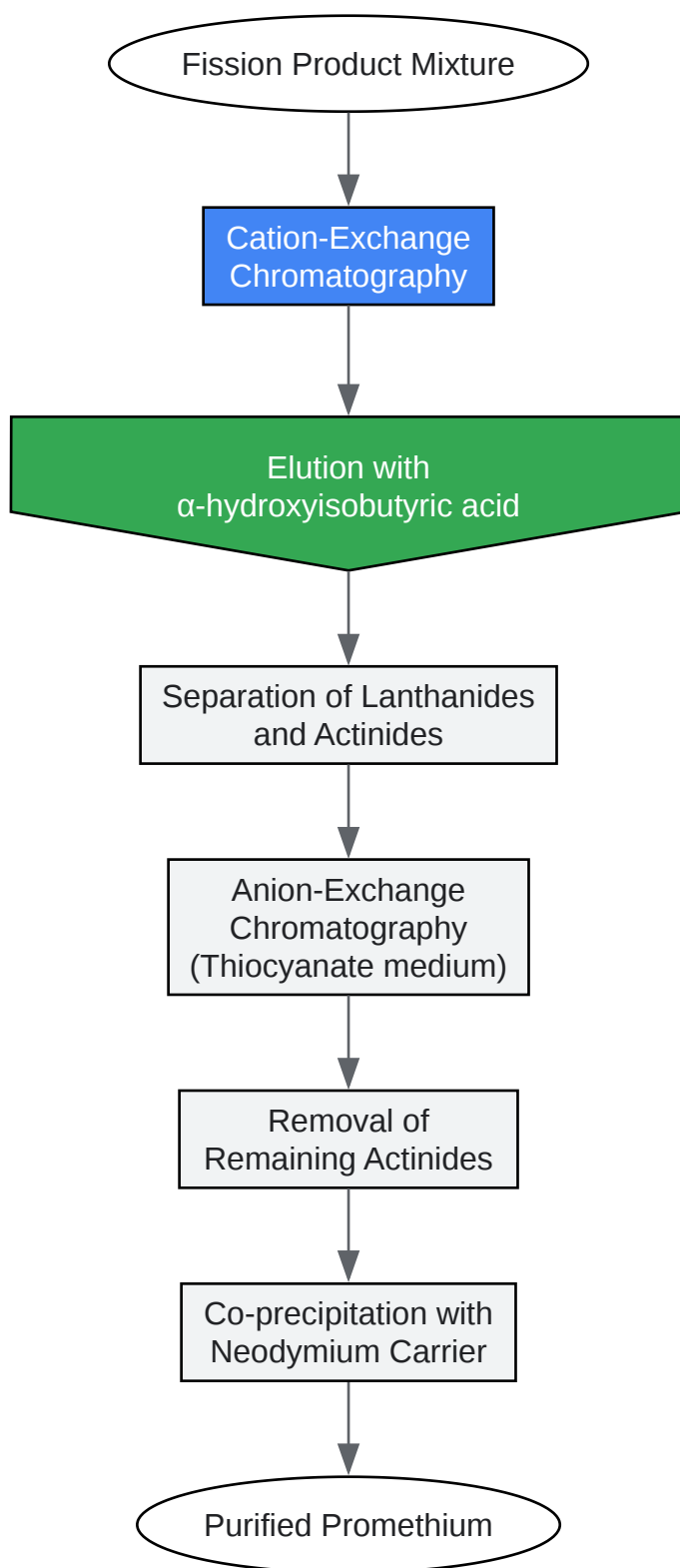


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Production pathway of Promethium-147.

Separation of Promethium

After its production, promethium must be separated from other fission products and unreacted uranium. Ion-exchange chromatography is a key technique used for this purpose.[19]

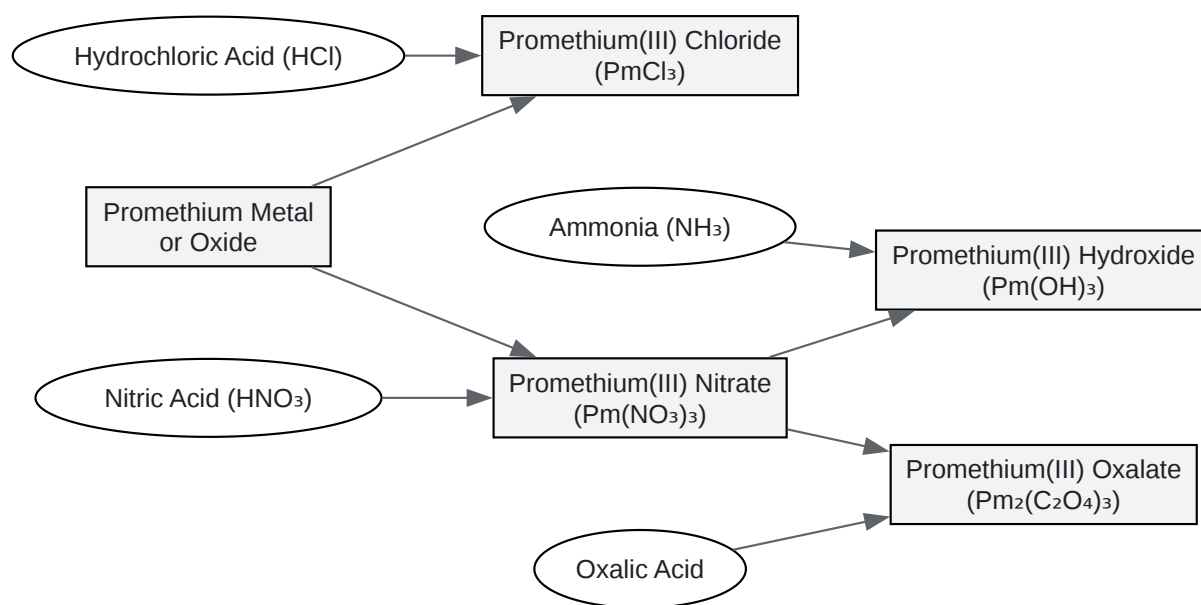


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Generalized workflow for the separation of promethium.

General Synthesis of Promethium Compounds

The synthesis of simple promethium compounds generally follows standard inorganic chemistry procedures, adapted for radiochemical work.



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Synthesis pathways for common promethium compounds.

Concluding Remarks

The chemistry of promethium, while constrained by its radioactivity, presents a fascinating area of study within the lanthanide series. Its properties are largely in line with its position in the periodic table, yet subtle deviations, such as its unexpectedly large atomic radius, offer avenues for deeper theoretical and experimental investigation. As techniques for handling and studying radioactive materials continue to advance, a more complete understanding of this enigmatic element and its compounds will undoubtedly emerge, potentially unlocking new applications in fields ranging from nuclear technology to materials science. Recent research into the coordination chemistry of promethium is already enhancing our understanding of lanthanide contraction and may lead to improved separation methods for rare earth elements.

[6][9][20][21]

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